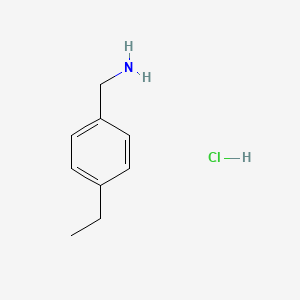

(4-Ethylphenyl)methanamine hydrochloride

Description

(4-Ethylphenyl)methanamine hydrochloride is a substituted benzylamine hydrochloride derivative. It is synthesized via the hydrogenation of 4-ethylbenzonitrile followed by treatment with HCl in ether, yielding a white solid with a 94% efficiency . Key structural features include:

- Molecular formula: C₉H₁₄ClN.

- 1H NMR (300 MHz, MeOD): δ 7.41 (2H, dd), 7.30–7.24 (2H, m), 4.09 (2H, s), 2.66 (2H, q), 1.22 (3H, t) .

- 13C NMR (75 MHz, MeOD): δ 146.7 (C), 131.7 (CH), 130.2 (CH), 129.6 (CH), 44.1 (CH₂), 29.5 (CH₂), 16.1 (CH₃) .

The ethyl group at the para position contributes to electron-donating effects, influencing solubility and reactivity.

Properties

IUPAC Name |

(4-ethylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-2-8-3-5-9(7-10)6-4-8;/h3-6H,2,7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLRDZVFVXOEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102494-85-9 | |

| Record name | (4-ethylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylphenyl)methanamine hydrochloride involves a multi-step process. One common method includes the reduction of 4-cyanophenyl methyl ketone using sodium hypophosphite monohydrate and 5%-palladium/activated carbon in water at 100°C in a sealed tube. The resulting product is then treated with hydrogen chloride in diethyl ether to obtain (4-Ethylphenyl)methanamine hydrochloride .

Industrial Production Methods: Industrial production methods for (4-Ethylphenyl)methanamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Ethylphenyl)methanamine hydrochloride has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituted Benzylamine Hydrochlorides

The following table compares (4-Ethylphenyl)methanamine hydrochloride with analogous compounds differing in aromatic substituents:

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., ethyl in the main compound, methoxy in ) increase electron density on the aromatic ring, enhancing solubility in polar solvents.

- Solubility: Methanol solubility is common among these compounds, but substituents like methoxy () or phenoxy () introduce variability due to steric and polarity differences.

- Biological Relevance : Thiazole-containing derivatives () and fluorinated analogs () are often explored for pharmacological applications, whereas the main compound’s ethyl group may favor metabolic stability.

Ethylamine vs. Methanamine Derivatives

Ethylamine-based hydrochlorides (e.g., phenethylamines) differ in chain length and flexibility compared to methanamine derivatives:

Key Observations :

Heterocyclic and Cyclic Derivatives

Compounds with heterocyclic or cyclic modifications demonstrate distinct physicochemical profiles:

Key Observations :

- Aromatic vs. Saturated Systems : Benzo[b]thiophene () introduces sulfur-based electronic effects, while tetrahydronaphthalene () reduces aromaticity, affecting solubility and interaction with hydrophobic targets.

- Steric Effects : Bulky substituents like cyclobutyl () may hinder rotational freedom or binding to sterically sensitive receptors.

Biological Activity

(4-Ethylphenyl)methanamine hydrochloride, a compound with the chemical formula C10H14ClN, has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by an ethyl group attached to a phenyl ring, which contributes to its unique biological properties. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of (4-Ethylphenyl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a ligand that can bind to various receptors and enzymes, modulating their activity. This interaction can lead to diverse biological effects depending on the target pathway involved.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of (4-Ethylphenyl)methanamine hydrochloride. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

- DPPH Scavenging Assay : The compound demonstrated significant antioxidant activity with an IC50 value indicating its effectiveness in scavenging DPPH radicals .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin production. Inhibition studies showed that (4-Ethylphenyl)methanamine hydrochloride could serve as a potential tyrosinase inhibitor, with IC50 values comparable to known inhibitors like kojic acid .

3. Pharmacological Applications

Research indicates that derivatives of (4-Ethylphenyl)methanamine hydrochloride may exhibit pharmacological activities such as anti-inflammatory and analgesic effects. This makes it a candidate for further exploration in drug development .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant properties of various amine derivatives, including (4-Ethylphenyl)methanamine hydrochloride. The results indicated that compounds with hydroxyl groups exhibited enhanced scavenging activities against DPPH radicals, suggesting structural modifications could improve antioxidant efficacy .

Case Study 2: Enzyme Inhibition

In a comparative study of enzyme inhibitors, (4-Ethylphenyl)methanamine hydrochloride was found to have moderate tyrosinase inhibitory activity. The binding interactions were analyzed through molecular docking studies, revealing that specific functional groups contributed significantly to the binding affinity with the enzyme .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.